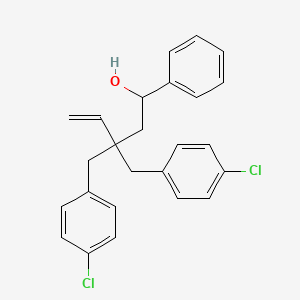
3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl group, two 4-chlorobenzyl groups, and a pentene chain with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-4-pentene with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反应分析
Types of Reactions
3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentene chain can be reduced to form a saturated alkane.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of 1-phenyl-3,3-bis(4-chlorobenzyl)-4-pentanone.
Reduction: Formation of 1-phenyl-3,3-bis(4-chlorobenzyl)-pentane.
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be determined through experimental studies.
相似化合物的比较
Similar Compounds
- 1-Phenyl-3,3-bis(4-methylbenzyl)-4-pentene-1-ol
- 1-Phenyl-3,3-bis(4-fluorobenzyl)-4-pentene-1-ol
- 1-Phenyl-3,3-bis(4-bromobenzyl)-4-pentene-1-ol
Uniqueness
3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is unique due to the presence of two 4-chlorobenzyl groups, which may impart distinct chemical and biological properties compared to its analogs with different substituents.
生物活性
3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1384881-74-6
- Molecular Formula : C₂₅H₂₄Cl₂O
- Molecular Weight : 411.36 g/mol
- Structure : The compound features a pentene backbone with two 4-chlorobenzyl groups and a phenyl group.
| Property | Value |
|---|---|
| Catalogue Number | IM021334 |
| Applications | Synthesis of fused and bridged tetrahydrofurans |
| Stability | Stable at room temperature |
Anticancer Potential
Recent studies have explored the anticancer activity of compounds structurally related to this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. For instance, a study demonstrated that novel Schiff base compounds derived from related structures showed marked inhibition of cell viability in MCF-7 cells at concentrations of 250 and 300 μg/mL, suggesting that structural modifications can enhance anticancer properties .
The proposed mechanism for the anticancer activity involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays revealed that compounds with the cinnamic moiety exhibited improved radical-scavenging activity and anti-lipoxygenase (LOX) effects, which are crucial for cancer cell growth regulation . The presence of halogenated benzyl groups may also contribute to enhanced biological activity by increasing lipophilicity and facilitating cellular uptake.
Study on Related Compounds
A comparative study assessed the biological activity of various derivatives similar to this compound. The findings indicated that compounds containing multiple aromatic rings displayed enhanced cytotoxicity against cancer cell lines. For example:
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A (related structure) | 38 | MCF-7 |
| Compound B (with cinnamic moiety) | 44 | MCF-7 |
These results suggest that modifications to the chemical structure can significantly impact biological activity, highlighting the importance of structure-function relationships in drug design.
属性
IUPAC Name |
3,3-bis[(4-chlorophenyl)methyl]-1-phenylpent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2O/c1-2-25(16-19-8-12-22(26)13-9-19,17-20-10-14-23(27)15-11-20)18-24(28)21-6-4-3-5-7-21/h2-15,24,28H,1,16-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRUVGHFHCMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)CC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














